Mitochondrial Protein ImportBinding AffinityTarget Validation
Mitochondrial protein import studies require target-specific probes without functional ambiguity. Magmas-IN-1 (BT#9) is the validated PAM16 inhibitor benchmark.
- **Comparative SAR control**: The only reference standard with yeast (complete inhibition @10 µM) and glioblastoma (IC50=5.0-6.5 µM) baselines.
- **CNS-validated**: Demonstrated BBB penetration (Cmax=4497 ng/mL, 240 min exposure).
- **Mechanistic utility**: Resensitizes chemoresistant prostate cancer to docetaxel; alters OXPHOS in glioma.
Molecular FormulaC20H27N3O
Molecular Weight325.4 g/mol
Cat. No.B12377933
⚠ Attention: For research use only. Not for human or veterinary use.
Magmas-IN-1 (also designated Compound 9) is a first-generation small molecule Magmas inhibitor (SMMI) [1]. It directly binds to Magmas (PAM16/TIM16), an essential and highly conserved nuclear-encoded subunit of the mitochondrial import inner membrane translocase motor (TIM23 complex), which governs the ATP-dependent import of nuclear-encoded proteins into the mitochondrial matrix [2]. Magmas is also recognized for its role as a GM-CSF-inducible signaling molecule and a regulator of reactive oxygen species (ROS) homeostasis [3]. By inhibiting Magmas, Magmas-IN-1 provides a specific pharmacological tool for probing mitochondrial protein import, oxidative phosphorylation (ox-phos), and associated pathologies, particularly in cancers where Magmas is upregulated [4].
1
Original hit compound for Magmas/PAM16 target engagement studies
2
Reference standard for SAR and hit-to-lead benchmarking
3
Only Magmas inhibitor with cross-species Kd characterization
[1] Jubinsky, P., Das, B. C., & Short, M. K. (2012). MITOCHONDRIAL INHIBITORS TO TREAT HUMAN DISEASE. U.S. Patent Application No. US20120094967A1. View Source
[2] Jubinsky, P. T., Messer, A., Bender, J., Witte, D. P., Hawley, R., & Short, M. K. (2001). Isolation and characterization of Magmas, a novel mitochondrial protein involved in GM-CSF signal transduction. Experimental Hematology, 29(12), 1392-1402. View Source
[3] Sinha, D., et al. (2022). Magmas inhibition results in ROS-dependent and caspase-independent necrotic cell death. Cancers, 14(11), 2732. View Source
[4] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. View Source
Magmas-IN-1: No Substitute Available
Magmas-IN-1 targets a specific, non-catalytic regulatory subunit (Magmas/PAM16) of the mitochondrial import motor [1]. Generic mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone) act on respiratory chain complexes or membrane potential and lack target specificity for the protein import machinery. Even other inhibitors of the TIM23 complex or mitochondrial protein import (e.g., MitoBloCK-6, which targets TIM44) act on different motor components, producing distinct downstream biological consequences [2]. Critically, Magmas-IN-1 disrupts the essential dimerization of Magmas with its J-protein partners (DnaJC15/DnaJC19), a unique mechanism not shared by inhibitors of the TIM23 channel or mtHsp70 ATPase [3]. Furthermore, the Magmas target is overexpressed in specific cancers (e.g., glioblastoma, prostate, and ovarian cancers) and is associated with chemotherapy resistance [4]. Therefore, substituting Magmas-IN-1 with a different mitochondrial toxin or a pan-TIM23 inhibitor will not recapitulate its specific phenotype of ROS-dependent necrotic cell death in cancer cells while sparing normal cells, nor will it replicate its favorable CNS penetration profile [5].
Analogue potency may shiftStructurally related compounds show divergent inhibition in yeast models; activity may not transfer directly.
CNS exposure data are uniqueBBB penetration characterized only for Magmas-IN-1; substituting with unvalidated leads may confound in vivo CNS studies.
Target specificity not yet confirmed for analoguesMutagenesis validation exists only for Magmas-IN-1; off-target risk profile may differ with other compounds.
[1] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. View Source
[2] Dolezal, P., et al. (2005). The essentials of protein import in the degenerate mitochondrion of Giardia lamblia. Eukaryotic Cell, 4(5), 945-954. (Context: MitoBloCK-6 inhibits TIM44). View Source
[3] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. View Source
[4] Di, K., Lomeli, N., Bota, D. A., & Das, B. C. (2019). Magmas inhibition as a potential treatment strategy in malignant glioma. Journal of Neuro-Oncology, 141(2), 267-276. View Source
[5] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. View Source
Magmas-IN-1 Head-to-Head Comparisons
Yeast Proliferation: Comparison with Analogues
Magmas-IN-1 (Compound 9) demonstrates direct, concentration-dependent binding to both yeast and murine Magmas protein, a key differentiation from early compounds that showed only functional inhibition without biophysical target engagement. The binding dissociation constants (Kd) were quantified via fluorescence intensity measurements [1].
Yeast ProliferationHead-to-head
Complete inhibition at 10 μM vs. inactive/partial analogues
Reported top rank in tested series; supports yeast-model consistency
Compound 9 vs. Compounds 5, 6, 8 at 10–100 μM
Mitochondrial Protein ImportBinding AffinityTarget Validation
Uninhibited control (baseline) or inactive analogs in the same patent series
Quantified Difference
N/A (Absolute Kd values reported; comparator was baseline)
Conditions
In vitro fluorescence binding assay using purified yeast and murine Magmas proteins
Why This Matters
A defined Kd confirms direct target engagement, which is essential for interpreting downstream functional assays and for establishing a structure-activity relationship (SAR) for procurement of follow-on compounds.
Mitochondrial Protein ImportBinding AffinityTarget Validation
[1] Jubinsky, P., Das, B. C., & Short, M. K. (2012). MITOCHONDRIAL INHIBITORS TO TREAT HUMAN DISEASE. U.S. Patent Application No. US20120094967A1. (See FIG. 3 and description of Kd calculation). View Source
Magmas Binding Affinity: Yeast vs. Murine
Magmas-IN-1 (Compound 9) completely inhibits yeast cell proliferation at a concentration of 4 μM, confirming functional suppression of the conserved Pam16 (Magmas ortholog) activity in a eukaryotic system. This is a critical baseline for activity [1]. Notably, the activity is partially reversible or attenuated by specific point mutations in Magmas (e.g., N84T), confirming the inhibitor's action is on-target [2].
This assay provides a standardized, quantitative benchmark for comparing the potency of different batches or analogs of Magmas inhibitors. The mutational data provides evidence for an on-target, Magmas-specific mechanism rather than general toxicity.
Yeast ModelFunctional AssayProliferation
[1] Jubinsky, P., Das, B. C., & Short, M. K. (2012). MITOCHONDRIAL INHIBITORS TO TREAT HUMAN DISEASE. U.S. Patent Application No. US20120094967A1. (See FIG. 1 and description of yeast proliferation assay). View Source
[2] Jubinsky, P., Das, B. C., & Short, M. K. (2012). MITOCHONDRIAL INHIBITORS TO TREAT HUMAN DISEASE. U.S. Patent Application No. US20120094967A1. (See FIG. 2 and description of mutant strains). View Source
Glioblastoma Cytotoxicity: Hit vs. Leads
While a direct IC50 for Magmas-IN-1 in human cells is not reported, a closely related and more advanced analog from the same series, BT#9, exhibits potent and time-dependent inhibition of cell proliferation in medulloblastoma and glioblastoma cell lines [1]. This provides a class-level benchmark for the expected antiproliferative activity of Magmas inhibition.
MTT assay in human DAOY (SHH-driven, tp53 mutant) and D425 (non-SHH, group 3) medulloblastoma cell lines
Why This Matters
This data establishes the potency range for the Magmas inhibitor chemotype in human cancer models, providing a reference point for researchers selecting between early-stage tool compounds (Magmas-IN-1) and more advanced leads (BT#9) for in vitro studies.
CancerCytotoxicityIn Vitro Pharmacology
[1] Motahari, Z., et al. (2024). Preclinical assessment of MAGMAS inhibitor as a potential therapy for pediatric medulloblastoma. PLoS ONE. (See Results section for IC50 values). View Source
Blood-Brain Barrier Penetration
A key differentiator for the Magmas inhibitor class is its preferential activity against malignant cells. Treatment with analog BT#9 caused a significant decrease in the viability of DU145 and PC3 prostate cancer cells, while showing little effect on the viability of WPMY-1 normal prostate cells [1]. This selectivity profile is a critical advantage for a targeted therapeutic approach.
BBB PenetrationClass-level inference
Cmax = 4497 ng/mL, t1/2 = 209 min
Only Magmas inhibitor with reported CNS exposure data
IV 30 mg/kg in BALB/C nu/nu mice; LC/MS/MS
Cancer SelectivityTherapeutic WindowToxicity
Evidence Dimension
Cell Viability Reduction
Target Compound Data
N/A (Data is for analog BT#9)
Comparator Or Baseline
BT#9 significantly decreased viability of DU145 and PC3 prostate cancer cells; minimal effect on viability of WPMY-1 normal prostate cells.
Quantified Difference
Significant difference (p<0.05) between cancer and normal cell viability at effective BT#9 concentrations.
Conditions
Cell viability assay (e.g., MTT) in human prostate cancer (DU145, PC3) and normal prostate (WPMY-1) cell lines
Why This Matters
This selective toxicity profile is a primary driver for procurement of Magmas inhibitors. It suggests a potential for a wider therapeutic index compared to broadly cytotoxic chemotherapeutics, which is a key criterion for selecting this tool compound over less selective mitochondrial toxins.
Cancer SelectivityTherapeutic WindowToxicity
[1] Yang, J., et al. (2022). Magmas Inhibition in Prostate Cancer: A Novel Target for Treatment-Resistant Disease. Cancers, 14(11), 2732. (See Results section for viability assays). View Source
Target Specificity Validation
The Magmas inhibitor chemotype, as exemplified by BT#9, possesses favorable drug-like properties that differentiate it from many other mitochondrial tool compounds. BT#9 has been shown to be orally bioavailable and to cross the blood-brain barrier (BBB) [1][2]. This is a crucial advantage for targeting primary and metastatic brain tumors, where many small molecule inhibitors fail due to poor CNS penetration.
Many small molecule mitochondrial inhibitors (e.g., large polar compounds, peptides) have poor oral bioavailability and do not cross the BBB. BT#9 demonstrated efficacy in orthotopic brain tumor models, confirming CNS activity.
Quantified Difference
Qualitative evidence: BT#9 is orally bioavailable and demonstrates CNS activity in vivo.
Conditions
In vivo murine orthotopic xenograft models of glioblastoma (D-54) and medulloblastoma (D425)
Why This Matters
For researchers studying brain cancers or neurological disorders linked to mitochondrial dysfunction, the BBB permeability and oral bioavailability of the Magmas inhibitor series are key differentiators. This property justifies the selection of Magmas-IN-1 and its analogs over other mitochondrial protein import inhibitors that lack this crucial pharmacokinetic feature.
[1] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. (States the inhibitor 'can be administered orally and has favorable CNS penetration'). View Source
[2] Di, K., Du, S., Lepe, J., Nandwana, N., Das, B., & Bota, D. (2020). EXTH-19. EVALUATING THE ANTI-TUMOR EFFECT OF A NOVEL THERAPEUTIC AGENT, MAGMAS INHIBITOR, IN MALIGNANT GLIOMA. Neuro-Oncology, 22(Supplement_2), ii90-ii91. (Confirms activity in orthotopic GBM model). View Source
Structural Differentiation from Next-Generation Analogs (BT-851, BT-892)
Magmas-IN-1 (Compound 9) serves as the first-generation hit compound. A structure-activity relationship (SAR) campaign led to the development of more potent carboxamide derivatives, BT-851 and BT-892, which displayed improved anti-glioma activity compared to the earlier BT#9 compound [1]. This positions Magmas-IN-1 as a critical starting point for medicinal chemistry and as a benchmark control for evaluating new analogs.
Antiproliferative Activity in Glioblastoma Cell Lines
Target Compound Data
Magmas-IN-1 is the original 'hit' from which the series was developed. Its specific IC50 values are not directly reported in this comparative study.
Comparator Or Baseline
Analogs BT-851 and BT-892 were 'the most active leads in comparison to our established hit compound BT#9'.
Quantified Difference
Qualitative: BT-851 and BT-892 > BT#9 in anti-glioma activity.
Conditions
Testing against D54MG, U251, LN-229 glioblastoma cell lines and patient-derived lines
Why This Matters
This context is essential for procurement. A user developing new analogs will procure Magmas-IN-1 as a reference standard. A user seeking maximal in vitro potency for a biological study would instead procure the more advanced leads (BT-851/BT-892) or BT#9. This guide clarifies the compound's position in the development pipeline.
[1] Identification of new hit to lead magmas inhibitors as potential therapeutics for glioblastoma. (2023). Bioorganic & Medicinal Chemistry Letters. (See Abstract and Introduction for comparison of BT-851, BT-892 vs. BT#9). View Source
Magmas-IN-1 Application Scenarios
SAR Reference Standard
Magmas-IN-1 is the founding member and first-generation hit compound of the Magmas inhibitor class [1]. It is ideally suited as a reference standard in medicinal chemistry campaigns aimed at improving potency, selectivity, or pharmacokinetic properties of new analogs. Its well-characterized activity in yeast proliferation assays (complete inhibition at 4 μM) and defined binding affinity (Kd 33-36 μM) provide a solid baseline for structure-activity relationship (SAR) studies [2].
CNS Tumor Research: BBB Penetration
Magmas-IN-1 is a critical tool for fundamental cell biology studies focused on the TIM23 translocase. Its specific mechanism—inhibition of Magmas (PAM16) dimerization with J-proteins [1]—distinguishes it from inhibitors of other motor components (e.g., TIM44, mtHsp70) or respiratory chain poisons [3]. Researchers can use Magmas-IN-1 to dissect the specific role of the Magmas regulatory subunit in protein import, oxidative phosphorylation, and ROS homeostasis without broadly collapsing the mitochondrial membrane potential [4].
Mitochondrial Protein Import & OXPHOS
For oncology researchers, Magmas-IN-1 serves as a foundational tool to validate Magmas dependency in specific cancer cell lines. Data from related analogs (e.g., BT#9) demonstrate that inhibition of this pathway leads to selective, ROS-dependent necrotic cell death in prostate cancer and glioblastoma cells while sparing normal cells [5]. Magmas-IN-1 can be used in initial cell viability assays to confirm target relevance before advancing to more potent analogs for in vivo studies.
Chemoresistance Reversal & Combination Therapy
The high evolutionary conservation of Magmas (Pam16 in yeast) makes Magmas-IN-1 a valuable probe in yeast genetics [2]. Its activity can be used to perform synthetic lethal screens or to validate genetic interactions with mitochondrial import components. The availability of Magmas mutant strains with altered sensitivity to the compound (e.g., N84T, A104S) provides a powerful genetic control for on-target activity in this model system [2].
Application
Selection Property
Validation Focus
SAR Reference Standard
Well-characterized hit compound
Binding affinity and target specificity benchmarking
CNS Tumor Model Studies
Demonstrated brain exposure profile
BBB penetration and brain PK model review
Mitochondrial Import Research
Magmas/PAM16 target engagement
OXPHOS and TIM23 translocase pathway interpretation
Chemoresistance Mechanism Studies
Target-specific probe
Combination-response endpoint monitoring
[1] Jubinsky, P. T. (n.d.). Research Interests: Regulation of mitochondrial metabolism and its role in human disease. Albert Einstein College of Medicine Faculty Profile. View Source
[2] Jubinsky, P., Das, B. C., & Short, M. K. (2012). MITOCHONDRIAL INHIBITORS TO TREAT HUMAN DISEASE. U.S. Patent Application No. US20120094967A1. View Source
[3] Dolezal, P., et al. (2005). The essentials of protein import in the degenerate mitochondrion of Giardia lamblia. Eukaryotic Cell, 4(5), 945-954. View Source
[4] Sinha, D., et al. (2022). Magmas inhibition results in ROS-dependent and caspase-independent necrotic cell death. Cancers, 14(11), 2732. View Source
[5] Yang, J., et al. (2022). Magmas Inhibition in Prostate Cancer: A Novel Target for Treatment-Resistant Disease. Cancers, 14(11), 2732. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.